Suramin

Catalog No.
S003035
CAS No.
145-63-1
M.F
C51H40N6O23S6
M. Wt
1297.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Suramin

CAS Number

145-63-1

Product Name

Suramin

IUPAC Name

8-[[4-methyl-3-[[3-[[3-[[2-methyl-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid

Molecular Formula

C51H40N6O23S6

Molecular Weight

1297.3 g/mol

InChI

InChI=1S/C51H40N6O23S6/c1-25-9-11-29(49(60)54-37-13-15-41(83(69,70)71)35-21-33(81(63,64)65)23-43(45(35)37)85(75,76)77)19-39(25)56-47(58)27-5-3-7-31(17-27)52-51(62)53-32-8-4-6-28(18-32)48(59)57-40-20-30(12-10-26(40)2)50(61)55-38-14-16-42(84(72,73)74)36-22-34(82(66,67)68)24-44(46(36)38)86(78,79)80/h3-24H,1-2H3,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)

InChI Key

FIAFUQMPZJWCLV-UHFFFAOYSA-N

SMILES

Array

solubility

8.72e-03 g/L

Synonyms

Germanin, Hexasodium Salt Suramin, Monosodium Salt Suramin, Moranil, Naganin, Naganol, Naphuride, Salt Suramin, Hexasodium, Salt Suramin, Monosodium, Sodium, Suramin, Suramin, Suramin Sodium, Suramin, Hexasodium Salt, Suramin, Monosodium Salt

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C

The exact mass of the compound Suramin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.72e-03 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34936. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthalenesulfonates. It belongs to the ontological category of naphthalenesulfonic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Suramin (frequently formulated as its highly water-soluble hexasodium salt, CAS 129-46-4) is a symmetric polysulfonated naphthylurea utilized in biochemical research as a highly charged polyanionic inhibitor. While historically recognized as an antiparasitic agent, its modern procurement value in chemoinformatics and assay development is driven by its ability to competitively block purinergic signaling across both P2X and P2Y receptors, selectively inhibit NAD+-dependent deacetylases such as SIRT5, and disrupt viral replication by directly binding to the RNA-template site of RNA-dependent RNA polymerases (RdRp). Its unique polyanionic architecture allows it to sequester positively charged protein domains, establishing it as an essential, non-nucleoside baseline standard for polymerase inhibition and pan-purinergic receptor blockade in high-throughput screening workflows[1][2].

Substituting Suramin with generic purinergic antagonists or standard enzyme inhibitors often compromises assay integrity due to differing subtype selectivities and mechanisms of action. For instance, while PPADS is a widely used P2X antagonist, it lacks the broad P2Y receptor coverage (such as P2Y11) provided by Suramin, leaving residual purinergic signaling intact during complex tissue assays [1]. Similarly, standard sirtuin inhibitors like Sirtinol or AGK2 are highly selective for SIRT1/2 but fail to inhibit the SIRT5 isoform even at elevated concentrations [2]. Furthermore, in viral polymerase screening, substituting Suramin with nucleoside analogs shifts the mechanism from competitive RNA-displacement to chain termination, fundamentally altering the target validation dynamics of the assay.

Selective Inhibition of SIRT5 over Standard Sirtuin Modulators

Suramin demonstrates potent inhibition of the NAD+-dependent deacetylase SIRT5 with an IC50 of 22 to 25 µM, whereas standard sirtuin inhibitors like Sirtinol and AGK2 show no significant inhibition of SIRT5 at concentrations up to 100 µM [1].

Evidence DimensionSIRT5 Deacetylase Inhibition (IC50)
Target Compound DataSuramin (IC50 = ~22-25 µM)
Comparator Or BaselineSirtinol / AGK2 (IC50 > 100 µM)
Quantified Difference>4-fold superior potency for SIRT5 inhibition compared to standard SIRT1/2 inhibitors.
ConditionsIn vitro NAD+-dependent deacetylase assay.

Procuring Suramin is critical for isolating SIRT5-specific pathways, as conventional pan-sirtuin inhibitors fail to effectively target this mitochondrial isoform.

Direct RNA-Displacement in Viral Polymerase Assays

In SARS-CoV-2 RdRp assays, Suramin acts as a potent non-nucleoside inhibitor with an IC50 of approximately 0.5 to 5 µM. Unlike nucleoside analogs that require enzymatic incorporation, Suramin directly binds to the RNA-template binding site, sterically outcompeting RNA duplex formation [1].

Evidence DimensionRdRp Inhibition Mechanism and IC50
Target Compound DataSuramin (IC50 = 0.5 - 5 µM, direct RNA-binding cleft steric blockade)
Comparator Or BaselineNucleoside analogs (e.g., Remdesivir, requires enzymatic incorporation)
Quantified DifferenceDistinct mechanism (steric occlusion vs. chain termination) achieving low-micromolar biochemical potency without nucleoside processing.
ConditionsIn vitro FRET-based strand displacement and RdRp elongation assays.

Provides a mechanistically distinct, non-nucleoside positive control for screening libraries targeting the viral polymerase RNA-binding cleft.

Broad-Spectrum Pan-Purinergic Blockade vs P2X-Selective Agents

Suramin provides comprehensive blockade across both P2X ion channels and P2Y G-protein coupled receptors, including potent antagonism of P2Y11 (IC50 ~ 463 nM). In contrast, common purinergic antagonists like PPADS are heavily biased toward P2X receptors and show minimal activity at several P2Y subtypes [1].

Evidence DimensionP2Y11 Receptor Antagonism
Target Compound DataSuramin (IC50 = 463 ± 59 nM for P2Y11)
Comparator Or BaselinePPADS (Primarily P2X selective, weak/inactive at P2Y11)
Quantified DifferenceSuramin achieves sub-micromolar blockade of P2Y11, whereas PPADS lacks equivalent broad-spectrum P2Y efficacy.
ConditionsRecombinant receptor functional assays (peak current measurements).

Suramin is the preferred procurement choice when complete pan-purinergic silencing is required to isolate non-purinergic background signals in complex tissue assays.

High Aqueous Solubility for Solvent-Free In Vitro Assays

Formulated as a hexasodium salt, Suramin achieves an aqueous solubility exceeding 10 mg/mL (up to 50 mM in water). This contrasts sharply with many synthetic small-molecule inhibitors that require DMSO for dissolution, allowing for completely solvent-free assay environments.

Evidence DimensionAqueous Solubility
Target Compound DataSuramin hexasodium (>10 mg/mL in H2O)
Comparator Or BaselineTypical lipophilic small-molecule inhibitors (Require 100% DMSO stock)
Quantified DifferenceEnables 100% aqueous assay formulations, eliminating DMSO-induced cytotoxicity or solvent artifacts.
ConditionsStandard laboratory temperature and physiological pH.

Essential for sensitive live-cell or organoid assays where organic solvent vehicles would confound viability or phenotypic readouts.

SIRT5-Targeted Epigenetic Screening

Due to its unique efficacy against the SIRT5 isoform compared to standard SIRT inhibitors, Suramin is heavily utilized as a baseline reference compound in biochemical assays evaluating mitochondrial protein desuccinylation and demalonylation[1].

Viral RdRp Non-Nucleoside Inhibitor Assays

Suramin's ability to directly occlude the RNA-binding cleft of RNA-dependent RNA polymerases makes it an ideal positive control in high-throughput FRET-based strand displacement assays, differentiating non-nucleoside steric blockers from nucleoside chain terminators [2].

Pan-Purinergic Silencing in Electrophysiology

In complex tissue preparations or primary cell cultures where endogenous ATP release triggers mixed P2X and P2Y responses, Suramin is procured to establish a pan-purinergic blockade, allowing researchers to isolate and study parallel receptor pathways without purinergic interference [3].

Solvent-Free Live-Cell Assay Development

The high aqueous solubility of Suramin hexasodium allows for the preparation of concentrated stock solutions without DMSO. This is critical for long-term live-cell imaging and organoid viability assays where organic solvents would otherwise induce background cytotoxicity.

Physical Description

Solid

XLogP3

1.5

Hydrogen Bond Acceptor Count

23

Hydrogen Bond Donor Count

12

Exact Mass

1296.0469086 Da

Monoisotopic Mass

1296.0469086 Da

Heavy Atom Count

86

UNII

6032D45BEM

Related CAS

129-46-4 (hexa-hydrochloride salt)

Drug Indication

For treatment of human sleeping sickness, onchocerciasis and other diseases caused by trypanosomes and worms.

Pharmacology

Suramin is a polysulphonated naphthylurea with potential antineoplastic activity. Suramin blocks the binding of various growth factors, including insulin-like growth factor I (IGF-I), epidermal growth factor (EGF), platelet-derived growth factor (PDGF), and tumor growth factor-beta (TGF-beta), to their receptors, thereby inhibiting endothelial cell proliferation and migration. This agent also inhibits vascular endothelial growth factor (VEGF)- and basic fibroblast growth factor (bFGF)-induced angiogenesis; retroviral reverse transcriptase; uncoupling of G-proteins from receptors; topoisomerases; cellular folate transport; and steroidogenesis. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

Mechanism of Action

The mechanism is unknown, but the trypanocidal activity may be due to the inhibition of enzymes involved with the oxidation of reduced nicotinamide-adenine dinucleotide (NADH), which functions as a co-enzyme in many cellular reactions, such as respiration and glycolysis, in the trypanosome parasite. Suramin's action in the treatment of onchocerciasis is macrofilaricidal and partially microfilaricidal. It may also act as an antagonist of P2 receptors and as an agonist of Ryanodine receptors. It also can inhibit follicle-stimulating hormone receptors.

Other CAS

145-63-1
129-46-4

Absorption Distribution and Excretion

Poorly absorbed from the gastrointestinal tract.

Metabolism Metabolites

Little or no metabolism

Wikipedia

Suramin

Biological Half Life

Approximately 36 to 60 days

Dates

Last modified: 07-15-2023
[1]. Darsaud A, et al. Megazol combined with suramin improves a new diagnosis index of the early meningo-encephalitic phase of experimental African trypanosomiasis. Trop Med Int Health. 2004 Jan;9(1):83-91.
[2]. Anderson J, et al. Further studies on the treatment of ocular onchocerciasis with diethylcarbamazine and suramin. Br J Ophthalmol. 1978 Jul;62(7):450-7.

Explore Compound Types